molecular formula C11H14F3NO B1523228 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol CAS No. 1019110-79-2

3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol

Cat. No.: B1523228
CAS No.: 1019110-79-2
M. Wt: 233.23 g/mol
InChI Key: HYJBAQRUUJIMAS-UHFFFAOYSA-N
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Description

3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol is a chemical compound characterized by its trifluoromethyl group and amino functionality. This compound is of interest in various scientific and industrial applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: This method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylene glycol and ammonia under hydrogenation conditions.

  • Grignard Reaction: Reacting 4-(trifluoromethyl)benzyl bromide with ethylene oxide followed by reduction with lithium aluminum hydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, utilizing catalysts such as Raney nickel or palladium on carbon under high-pressure hydrogen gas.

Types of Reactions:

  • Oxidation: Oxidation of the amino group can yield the corresponding nitro compound.

  • Reduction: Reduction of the nitro group (if present) can produce the corresponding amine.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-one.

  • Reduction: 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-olamine.

  • Substitution: 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-yl cyanide.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile: Similar trifluoromethyl group but lacks the hydroxyl functionality.

  • 2-Chloro-4-(trifluoromethyl)aniline: Contains a chloro group instead of the amino group.

  • 7-Amino-4-(trifluoromethyl)coumarin: Contains a coumarin core structure.

Uniqueness: The presence of both the trifluoromethyl group and the hydroxyl group in 3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol provides unique chemical properties that are not found in the listed similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.

Properties

IUPAC Name

2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBAQRUUJIMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019110-79-2
Record name 3-amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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